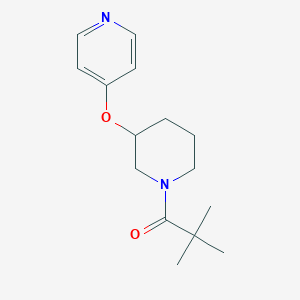
2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their wide range of chemical and biological properties .
Mode of Action
It’s known that piperidine derivatives can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a broad range of pharmacological activities .
生物活性
2,2-Dimethyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety and a ketone functional group. This unique structure is believed to contribute to its biological activity, particularly in inhibiting specific enzyme pathways associated with cancer progression.
Research indicates that this compound exhibits significant inhibitory effects on Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform. This inhibition is crucial as PI3K signaling plays a vital role in cell proliferation and survival, particularly in cancer cells.
Key Mechanisms:
- Inhibition of PI3K Signaling : The compound selectively inhibits PI3K-alpha, leading to reduced cell proliferation and increased apoptosis in malignant cells .
- Anti-tumor Activity : In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving the compound:
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study on MCF-7 Cells : In a study examining the effect on MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of 5.4 µM. The mechanism involved was primarily through the inhibition of PI3K signaling pathways, leading to apoptosis .
- A549 Lung Cancer Model : Another study assessed its effects on A549 lung cancer cells, where it exhibited an IC50 of 8.2 µM. The compound was shown to induce G1 phase cell cycle arrest, suggesting its potential use as an anti-cancer agent targeting lung tumors .
- HeLa Cells : In HeLa cervical cancer cells, the compound demonstrated an IC50 value of 7.0 µM, again confirming its role in inhibiting cellular proliferation through PI3K pathway modulation .
属性
IUPAC Name |
2,2-dimethyl-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)14(18)17-10-4-5-13(11-17)19-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMUCKIRAVAANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














